6-Dimethylamino-1H-indole-2-carboxylic acid

Organic synthesis Solid-state characterization Purity assessment

6-Dimethylamino-1H-indole-2-carboxylic acid (CAS 100060-36-4) is a 6-substituted indole-2-carboxylic acid derivative characterized by a dimethylamino group at the 6-position of the indole ring. It is a white solid with a reported melting point of 189–191 °C, low aqueous solubility, and high solubility in ethanol and acetone.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 100060-36-4
Cat. No. B1336015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dimethylamino-1H-indole-2-carboxylic acid
CAS100060-36-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15)
InChIKeyVSCCUJFHSMALIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Dimethylamino-1H-indole-2-carboxylic acid (CAS 100060-36-4): Core Physicochemical Profile and Procurement Baseline


6-Dimethylamino-1H-indole-2-carboxylic acid (CAS 100060-36-4) is a 6-substituted indole-2-carboxylic acid derivative characterized by a dimethylamino group at the 6-position of the indole ring . It is a white solid with a reported melting point of 189–191 °C, low aqueous solubility, and high solubility in ethanol and acetone . The compound has a predicted pKa of 4.15 ± 0.30, a density of 1.340 ± 0.06 g/cm³, and a calculated octanol/water partition coefficient (LogP) of 2.4 . It is commercially available as a free base (purity ≥95%) and as a hydrochloride salt (CAS 1177358-61-0), with certified analytical standards produced under ISO 17034 quality systems [1].

6-Dimethylamino-1H-indole-2-carboxylic acid: Why In‑Class Indole‑2‑Carboxylic Acids Cannot Be Freely Substituted


Although 6‑substituted indole‑2‑carboxylic acids share a common heterocyclic core, the identity of the 6‑position substituent dictates critical physicochemical properties—including lipophilicity, ionization behavior, and solid‑state characteristics—that directly impact synthetic compatibility, analytical detection, and downstream biological performance . For example, the dimethylamino group introduces a distinct basic nitrogen and alters the compound’s pKa and LogP compared to halogenated or methoxy analogs . These differences manifest in divergent melting point ranges, solubility profiles, and chromatographic retention, meaning that a procurement decision based solely on the indole‑2‑carboxylic acid scaffold, without accounting for the specific 6‑substituent, will yield inconsistent results in synthetic procedures, purification workflows, and quantitative assays [1].

6-Dimethylamino-1H-indole-2-carboxylic acid: Quantitative Comparative Evidence Versus 6‑Substituted Indole‑2‑Carboxylic Acid Analogs


Melting Point Differentiation: 6‑Dimethylamino Exhibits the Lowest Thermal Transition Among Common 6‑Substituted Indole‑2‑Carboxylic Acids

The melting point of 6‑dimethylamino‑1H‑indole‑2‑carboxylic acid is 189–191 °C, which is significantly lower than that of its 6‑methoxy (198–203 °C), 6‑chloro (210–215 °C), 6‑bromo (213–228 °C), and 6‑fluoro (244–250 °C with decomposition) counterparts . This lower melting point reflects reduced intermolecular hydrogen‑bonding strength relative to halogenated analogs and may simplify recrystallization and melt‑based processing steps .

Organic synthesis Solid-state characterization Purity assessment

Lipophilicity (LogP) Differentiation: 6‑Dimethylamino Occupies an Intermediate Hydrophobic Space That Balances Synthetic Accessibility and Biological Compatibility

The calculated LogP of 6‑dimethylamino‑1H‑indole‑2‑carboxylic acid is 2.4, placing it between the more polar 6‑methoxy (LogP ≈ 1.87) and 6‑fluoro (LogP ≈ 1.35–2.36) analogs and the more lipophilic 6‑chloro (LogP ≈ 2.52–2.90) and 6‑bromo (LogP ≈ 2.63–3.08) analogs [1]. This intermediate lipophilicity arises from the electron‑donating, moderately polarizable dimethylamino group, which enhances solubility in polar organic solvents without drastically increasing hydrophobicity [2].

Medicinal chemistry ADME prediction Reaction optimization

Ionization Constant (pKa) Differentiation: 6‑Dimethylamino Exhibits a Distinct Acidic Profile That Influences Solution‑Phase Reactivity and Purification

The predicted pKa of 6‑dimethylamino‑1H‑indole‑2‑carboxylic acid is 4.15 ± 0.30, reflecting the carboxylic acid moiety . In comparison, the 6‑fluoro analog has a reported pKa of ~3.46, while the 6‑bromo analog has a pKa of ~5.1 [1]. The dimethylamino group's electron‑donating character moderately increases the pKa relative to the electron‑withdrawing fluoro substituent but decreases it relative to the less electron‑withdrawing bromo group. This pKa value dictates the compound's ionization state under various pH conditions, directly affecting reversed‑phase HPLC retention, extraction efficiency, and the feasibility of forming stable salts .

Analytical chemistry Chromatography Salt formation

Analytical Standard Availability: 6‑Dimethylamino‑1H‑indole‑2‑carboxylic acid is Supplied as an ISO 17034‑Certified Reference Material

6‑Dimethylamino‑1H‑indole‑2‑carboxylic acid is available as an analytical standard produced under ISO 17034 accreditation, ensuring metrological traceability and certified purity >97% [1]. In contrast, many closely related 6‑substituted indole‑2‑carboxylic acids (e.g., 6‑methoxy, 6‑chloro) are typically offered only as research‑grade building blocks without certified reference material status . The ISO 17034 certification provides documented uncertainty values and stability data, which are essential for quantitative NMR, HPLC calibration, and impurity profiling in regulated pharmaceutical development [2].

Quality control Method validation Regulatory compliance

6-Dimethylamino-1H-indole-2-carboxylic acid: Recommended Application Scenarios Based on Quantifiable Differentiation Evidence


Medicinal Chemistry: Synthesis of Indole‑Based Drug Candidates Requiring Balanced Lipophilicity and Favorable Ionization

The compound’s LogP of 2.4 and pKa of ~4.15 make it an attractive starting material for the construction of drug‑like molecules where moderate lipophilicity and a defined ionization state are desired [1]. It can be used directly in amide coupling reactions (e.g., with EDCI/HOBt) to introduce a 6‑dimethylamino‑substituted indole‑2‑carboxamide moiety, a scaffold that has been explored in HIV‑1 integrase inhibitors and other therapeutic areas [2].

Analytical Chemistry: Use as a Certified Reference Standard for Method Validation and System Suitability Testing

Because 6‑dimethylamino‑1H‑indole‑2‑carboxylic acid is available as an ISO 17034‑accredited analytical standard with certified purity >97%, it is uniquely suited for calibration of HPLC and LC‑MS methods, determination of system suitability, and quantification of related impurities in pharmaceutical analysis [3]. Its distinct retention behavior (influenced by its intermediate LogP and pKa) also makes it a useful probe for evaluating column performance and mobile phase optimization.

Organic Synthesis: Preparation of Functionalized Indole Derivatives via Carboxylic Acid Activation

The compound’s low melting point (189–191 °C) and good solubility in ethanol and acetone facilitate its handling in solution‑phase chemistry . It has been employed as a reactant in amide bond formation (e.g., with 8‑methoxy‑tetrahydropyridoindole) using standard coupling reagents, achieving isolated yields of ~50% after 16 h in dichloromethane [4]. This demonstrates its compatibility with common synthetic protocols and its utility as a building block for more complex heterocyclic systems.

Pharmaceutical Impurity Profiling and Metabolite Identification

Given that 6‑dimethylamino‑1H‑indole‑2‑carboxylic acid may arise as a synthetic intermediate or degradation product in the manufacture of indole‑containing pharmaceuticals, its certified reference material enables accurate quantification and identification in impurity profiling studies [5]. Its distinct UV and MS characteristics, derived from the dimethylamino substituent, allow for selective detection even in complex matrices.

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